molecular formula C16H16ClN5O2 B2953309 9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 566137-85-7

9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2953309
CAS RN: 566137-85-7
M. Wt: 345.79
InChI Key: DGUXGRPTASYBFA-UHFFFAOYSA-N
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Description

The compound “9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrimidine, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidine derivatives have a wide range of chemotherapeutic effects and are found in various biological and pharmacological activities .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds with similar structures have been synthesized and analyzed to understand their crystalline structures and molecular interactions. For example, a study on racemic and dihydroindeno pyrido pyrimidine diones highlighted the formation of centrosymmetric dimers and chains of rings through hydrogen bonding, indicating potential for structural analysis in material science and drug design (Low et al., 2004).

Antimicrobial Activity

Derivatives of the compound have been investigated for their antimicrobial properties. For instance, novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines showed antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (El-Agrody et al., 2001).

Pharmacological Evaluation

Compounds within this chemical class have been evaluated for their pharmacological effects, such as acting as ligands for serotonin and alpha receptors, indicating their potential use in developing treatments for neurological disorders (Jurczyk et al., 2004).

Synthetic Methods and Chemical Transformations

Research has focused on the synthesis and transformation of related compounds to explore their chemical properties and potential applications. For example, an efficient synthesis of dihydropyrimido[5,4-d]pyrimidines was reported, demonstrating the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Carvalho et al., 2007).

Antibacterial Agents

Synthesis of novel antibacterial agents from derivatives of chlorophenyl compounds has been reported, highlighting the potential of these compounds in combating bacterial infections (Sheikh et al., 2009).

properties

IUPAC Name

9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUXGRPTASYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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